molecular formula C11H18N4O2 B1481372 2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one CAS No. 2098037-77-3

2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one

Cat. No. B1481372
CAS RN: 2098037-77-3
M. Wt: 238.29 g/mol
InChI Key: HATBMZIFAIKERV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The spirocyclic structure is a key feature, and the positions of the azido and hydroxymethyl groups on this structure could significantly influence its chemical properties .


Chemical Reactions Analysis

The azido group is known to participate in a variety of chemical reactions, including substitution and reduction reactions . The hydroxymethyl group could also be involved in reactions such as esterification or ether formation.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the positions of its functional groups .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Azides are pivotal in the synthesis of various heterocyclic compounds. The azido group in 2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one can undergo cycloaddition reactions, such as [3+2] cycloaddition, to form five-membered or six-membered heterocycles . These heterocycles are fundamental structures in many pharmaceuticals and agrochemicals.

Precursors for Spin Labels

The hydroxymethyl group adjacent to the azido group makes this compound a potential precursor for rigid spin labels. These labels can be used in Electron Paramagnetic Resonance (EPR) spectroscopy for precise distance measurements through site-directed spin labeling, particularly the PELDOR technique . This application is crucial in studying the structure and dynamics of biomolecules.

Organic Synthesis Intermediates

The compound can act as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions. Activation of the hydroxyl group towards nucleophilic substitution is a common pathway to derive various functional derivatives, which can be further used to synthesize more complex molecules .

Development of Azepine Derivatives

Upon reaction with certain reagents, such as methanesulfonyl chloride or PPh3-CBr4, the compound can yield azepine derivatives. These derivatives have potential applications in medicinal chemistry, where they can be used to develop new therapeutic agents .

Alkylation and Hofmann Elimination Reactions

The compound can undergo alkylation with agents like MeI, followed by Hofmann elimination to afford azepine derivatives. These reactions can lead to the synthesis of compounds with unique structural features, which might have applications in material science or as novel ligands in catalysis .

Spin Labeling for Bioimaging

Due to the proximity of the hydroxymethyl and azido groups, this compound could be used to create spin labels for bioimaging applications. These spin labels can help in the visualization and tracking of cellular and molecular processes in real-time, providing insights into biological mechanisms and disease pathology .

Mechanism of Action

Without specific context (such as a biological target), it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The azido group can be explosive under certain conditions, so safety precautions should be taken when handling this compound .

properties

IUPAC Name

2-azido-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c12-14-13-5-10(17)15-6-9(7-16)11(8-15)3-1-2-4-11/h9,16H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATBMZIFAIKERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CC2CO)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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